molecular formula C5H6BBrLiNO3 B3419237 Lithium (5-bromopyridin-2-YL)trihydroxyborate CAS No. 1393822-90-6

Lithium (5-bromopyridin-2-YL)trihydroxyborate

Cat. No.: B3419237
CAS No.: 1393822-90-6
M. Wt: 225.8 g/mol
InChI Key: ABVCUBAVBLVYSB-UHFFFAOYSA-N
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Description

Lithium (5-bromopyridin-2-yl)trihydroxyborate (CAS 1393822-90-6) is an organoboron compound commonly utilized in synthetic chemistry as a key building block for the efficient construction of biaryl and heteroaryl structures . Its primary research value lies in its role as a versatile coupling partner in cross-coupling reactions, most notably the Suzuki-Miyaura reaction . The compound is engineered for performance; the lithium borate moiety enhances its solubility and stability in polar solvents, while the 5-bromo substituent on the pyridyl ring provides a reactive handle for further functionalization, making it an ideal precursor for complex molecule synthesis . This controlled functionalization is particularly advantageous in pharmaceutical and materials science research for the development of novel compounds . The product is supplied in a crystalline form to ensure ease of handling and precise stoichiometric use . This product is for research and further manufacturing use only and is not intended for direct human or veterinary use.

Properties

IUPAC Name

lithium;(5-bromopyridin-2-yl)-trihydroxyboranuide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6BBrNO3.Li/c7-4-1-2-5(8-3-4)6(9,10)11;/h1-3,9-11H;/q-1;+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABVCUBAVBLVYSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].[B-](C1=NC=C(C=C1)Br)(O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6BBrLiNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393822-90-6
Record name Borate(1-), (5-bromo-2-pyridinyl)trihydroxy-, lithium (1:1), (T-4)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1393822-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Chemical Reactivity and Mechanistic Investigations of Lithium 5 Bromopyridin 2 Yl Trihydroxyborate

Role in Palladium-Catalyzed Cross-Coupling Reactions

Lithium (5-bromopyridin-2-YL)trihydroxyborate is primarily designed as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. The presence of both a reactive borate (B1201080) group at the C2 position and a bromine substituent at the C5 position makes it a versatile building block, offering potential for sequential and selective functionalization. The electron-deficient nature of the pyridine (B92270) ring and the specific substitution pattern influence its reactivity in these transformations.

The Suzuki-Miyaura coupling is arguably the most prominent application for organoborate reagents, enabling the formation of biaryl and heteroaryl structures. organic-chemistry.org this compound serves as a stable and effective precursor to the 2-pyridyl nucleophile in this reaction. The use of related lithium triisopropyl 2-pyridylboronates has been shown to be an efficient method for coupling with a range of aryl and heteroaryl bromides and chlorides. nih.gov The trihydroxyborate structure, similar to other protected boronic acids, often exhibits enhanced stability compared to the corresponding free boronic acid, mitigating issues like protodeboronation, which can be problematic with electron-deficient heteroaryl boron compounds. nih.gov

The general reaction involves the palladium-catalyzed coupling of the (5-bromopyridin-2-YL)borate with an organic halide (Ar-X), typically in the presence of a base, to form a new C-C bond.

The catalytic cycle of the Suzuki-Miyaura reaction is a well-studied process involving three key steps: oxidative addition, transmetalation, and reductive elimination. rsc.org

Oxidative Addition : The cycle begins with a low-valent Pd(0) complex, which undergoes oxidative addition with an aryl or heteroaryl halide (Ar-X). This step forms a Pd(II) intermediate (Ar-Pd-X), and its rate is influenced by the electron density of the palladium center and the nature of the C-X bond.

Transmetalation : This is the crucial step where the organic group is transferred from the boron atom to the palladium center. For boronic acids and their derivatives, activation by a base is typically required to form a more nucleophilic "ate" complex (a tetracoordinate boronate). organic-chemistry.orgyoutube.com The hydroxyl anion can play the role of the nucleophile, enhancing the electron density at the boron atom and facilitating the transfer. researchgate.net Studies on related systems have identified pre-transmetalation intermediates containing Pd-O-B linkages, which precede the transfer of the aryl group from boron to palladium. illinois.edunih.gov The precise mechanism involves the formation of a transient intermediate, which for a bromopyridine system has been identified through DFT calculations as a complex containing a boronate ligand coordinated to the palladium center through an oxygen atom. researchgate.netuab.cat

Reductive Elimination : The newly formed diorganopalladium(II) complex undergoes reductive elimination, releasing the final cross-coupled product (Ar-Ar') and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle.

The choice of ligand coordinated to the palladium center is critical for the efficiency and scope of the Suzuki-Miyaura coupling. Ligands modulate the steric and electronic properties of the catalyst, influencing the rates of the individual steps in the catalytic cycle. For challenging substrates like heteroaryl borates and chlorides, bulky and electron-rich phosphine (B1218219) ligands are often required.

Ligand TypeGeneral CharacteristicsApplication in Heteroaryl Coupling
Triarylphosphines (e.g., PPh₃) Basic, widely used ligand.Effective for simple couplings, but often insufficient for challenging or sterically hindered substrates.
Bulky Alkylphosphines (e.g., P(t-Bu)₃) Strongly electron-donating, sterically demanding.Promotes oxidative addition of less reactive electrophiles like aryl chlorides.
Dialkylbiaryl Phosphines (e.g., SPhos, XPhos) Highly bulky and electron-rich.Considered state-of-the-art for a wide range of challenging Suzuki-Miyaura couplings, including those involving heteroaryl substrates. researchgate.netnih.gov
N-Heterocyclic Carbenes (NHCs) Strong σ-donors, sterically tunable.Effective in promoting couplings and can offer unique selectivity profiles in certain systems. nih.gov

This compound is a bifunctional reagent, containing both a nucleophilic borate center and an electrophilic C-Br bond. This duality presents both an opportunity and a challenge in terms of selectivity. In a standard Suzuki-Miyaura coupling with an external aryl halide, the borate group is expected to react, leaving the C-Br bond intact for subsequent transformations.

This chemoselectivity is generally achievable because the transmetalation from the borate is part of the catalytic cycle with the external halide, a process distinct from a potential oxidative addition at the C-Br bond of the starting material. Studies on related polyhalogenated systems confirm that selective mono-arylation is a common and predictable outcome. beilstein-journals.org For example, Suzuki reactions involving 5-bromo-2-methylpyridin-3-amine (B1289001) have been shown to proceed efficiently at the bromine position, indicating the robustness of the pyridine-halide bond as a coupling site. nih.gov By analogy, the borate at C2 of the title compound would react first as the nucleophile, allowing for a two-step functionalization strategy:

Step 1 (Suzuki-Miyaura Coupling) : Reaction at the C2-borate position with an Ar¹-X electrophile.

Step 2 (Various Couplings) : Reaction at the C5-bromo position with a second, different coupling partner (e.g., Ar²-B(OR)₂, an amine, etc.).

This sequential approach allows for the synthesis of complex, unsymmetrically substituted 2,5-dipyridyl derivatives.

The principles governing selectivity with the title compound are directly related to extensive research on the selective functionalization of dihalogenated pyridines. In substrates like 2,4- or 2,5-dihalopyridines, the halide adjacent to the nitrogen (C2) is typically more reactive toward palladium-catalyzed cross-coupling. nih.govnih.gov However, this inherent selectivity can be overturned by judicious selection of the catalytic system.

Research has shown that catalyst design can invert the conventional regioselectivity. For instance:

Ligand Control : The use of very sterically hindered N-heterocyclic carbene (NHC) ligands can favor coupling at the C4 position of 2,4-dichloropyridines over the more conventionally reactive C2 position. nih.govacs.org

Catalyst Speciation : The nature of the palladium catalyst itself—whether it is a mononuclear species or exists as multinuclear clusters or nanoparticles—can dramatically influence site selectivity. acs.orgwhiterose.ac.uk In some cases, ligand-free conditions or systems with low ligand-to-palladium ratios that promote the formation of palladium clusters have been shown to reverse selectivity, favoring reaction at positions that are typically less reactive. nih.govacs.org

These strategies for controlling regioselectivity in dihalopyridines provide a clear roadmap for managing the reactivity of the C-Br bond in (5-bromopyridin-2-YL) derivatives, should selective coupling at that site be desired in the presence of another reactive handle.

ConditionTypical Outcome (e.g., on 2,4-Dihalopyridine)Atypical OutcomeReference
Standard Pd/Phosphine CatalystSelective coupling at the C2 position.- nih.gov
Pd/Sterically Hindered NHC Ligand-Selective coupling at the C4 position. nih.govacs.org
Low Ligand:Pd Ratio (Cluster/NP formation)-Enhanced selectivity for the C4 position. acs.orgwhiterose.ac.uk

The synthetic utility of the (5-bromopyridin-2-YL) scaffold extends beyond the Suzuki-Miyaura reaction. The C-Br bond serves as a handle for other important cross-coupling transformations.

Negishi-type Coupling : While the borate itself is not used in Negishi reactions, the corresponding 5-bromo-2-pyridylzinc reagent would be an excellent nucleophile. wikipedia.org The Negishi coupling of pyridylzinc reagents with aryl halides is known to be highly efficient, often proceeding under mild conditions and providing a valuable alternative to Suzuki couplings, especially when the corresponding boronic acids are unstable. nih.govorganic-chemistry.orgorgsyn.org Therefore, the 5-bromo-2-chloropyridine (B1630664) precursor to the title compound could be readily converted to a pyridylzinc reagent for use in Negishi couplings.

Buchwald-Hartwig Amination : The C-Br bond at the C5 position is an ideal electrophilic partner for the Buchwald-Hartwig amination, a palladium-catalyzed method for forming C-N bonds. wikipedia.orgacsgcipr.org This allows for the introduction of primary or secondary amines at this position. A synthetic sequence could involve an initial Suzuki coupling at the C2-borate position, followed by a Buchwald-Hartwig amination at the C5-bromo position, providing access to a diverse range of 2-aryl-5-aminopyridine derivatives. The development of advanced ligand systems has made this reaction highly general and tolerant of a wide array of functional groups. wikipedia.orglibretexts.org

Suzuki-Miyaura Coupling with Aryl and Heteroaryl Halides

Protodeboronation Pathways and Stability in Aqueous Media of this compound

The stability of organoboron compounds, particularly in aqueous environments, is a critical factor in their application in synthetic chemistry. The protodeboronation of arylboronic acids and their derivatives, a reaction that results in the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, is a significant decomposition pathway. For heteroarylboronic acids, such as the 2-pyridyl substituted compounds, this instability is often pronounced. ed.ac.ukwikipedia.org

pH-Rate Profiles and Environmental Factors Influencing Decomposition

The rate of protodeboronation of heteroaromatic boronic acids is highly dependent on the pH of the aqueous medium. ed.ac.ukwikipedia.org For 2-pyridylboronic acids, in particular, the decomposition is often most rapid at neutral pH. This is attributed to the formation of a zwitterionic intermediate, which facilitates the cleavage of the C-B bond. ed.ac.ukwikipedia.org Both strongly acidic and strongly basic conditions can suppress this rapid decomposition by shifting the equilibrium away from the reactive zwitterionic species. ed.ac.uk

Hypothetical pH-Rate Profile for the Decomposition of this compound in Aqueous Solution at 70°C

pHPostulated Predominant SpeciesPredicted Relative Rate of Protodeboronation
2Cationic Pyridinium (B92312) Boronic AcidLow
4Neutral/Zwitterionic Boronic AcidModerate
7Zwitterionic Boronic AcidHigh
10Pyridyl Boronate AnionModerate
12Pyridyl Boronate AnionLow

This table presents a hypothetical pH-rate profile based on the known behavior of 2-pyridylboronic acids. The actual rates for this compound would require experimental verification.

Environmental factors beyond pH, such as temperature and the presence of buffer salts, can also significantly impact the rate of protodeboronation. Increased temperatures generally accelerate the decomposition process. The composition of the buffer can also play a role, potentially through specific catalytic or inhibitory effects.

Role of Additives (e.g., Metal Salts) on Boronate Stability

Additives, particularly Lewis acidic metal salts, can have a profound effect on the stability of heteroarylboronic acids. ed.ac.uk The outcome of such additions, whether stabilizing or destabilizing, is highly dependent on the specific heteroaromatic system . For 2-pyridylboronic acids, the coordination of a metal ion to the pyridyl nitrogen can block the formation of the zwitterionic intermediate that is crucial for the rapid protodeboronation pathway at neutral pH. ed.ac.uk This interaction can therefore lead to a significant attenuation of the decomposition rate.

Commonly employed metal salts for this purpose include those of copper (Cu) and zinc (Zn). ed.ac.uk The coordination of these metal ions to the nitrogen atom of the pyridine ring is thought to be the key stabilizing interaction.

Predicted Effect of Metal Salt Additives on the Half-life of (5-bromopyridin-2-YL)trihydroxyborate at Neutral pH

Additive (1 eq.)Predicted Effect on Protodeboronation RatePostulated Mechanism of Action
NoneHighFormation of reactive zwitterionic intermediate.
ZnCl₂AttenuatedCoordination to the pyridyl nitrogen, inhibiting zwitterion formation.
Cu(OAc)₂AttenuatedCoordination to the pyridyl nitrogen, inhibiting zwitterion formation.

This table is predictive and based on the observed effects of metal salts on the stability of unsubstituted 2-pyridylboronic acid. ed.ac.uk The magnitude of the stabilizing effect for the 5-bromo derivative would need to be determined experimentally.

Electrophilic and Nucleophilic Reactivity of the Pyridyl and Boron Centers

The reactivity of this compound is characterized by the distinct electrophilic and nucleophilic properties of its constituent parts. The 5-bromopyridine ring possesses sites susceptible to both electrophilic and nucleophilic attack, while the trihydroxyborate moiety confers nucleophilic character to the ipso-carbon atom.

The pyridine ring, being an electron-deficient heterocycle, is generally less reactive towards electrophilic aromatic substitution than benzene. The presence of the electron-withdrawing bromine atom further deactivates the ring towards electrophilic attack. Conversely, the bromine atom can be a site for nucleophilic aromatic substitution, particularly with strong nucleophiles, or can participate in metal-catalyzed cross-coupling reactions.

The boron center in the trihydroxyborate form is tetracoordinate and anionic, which renders it less Lewis acidic than the corresponding boronic acid. However, it is in equilibrium with the trigonal boronic acid form in solution. The key aspect of the boronate's reactivity is its ability to act as a nucleophilic partner in cross-coupling reactions, such as the Suzuki-Miyaura coupling. In these reactions, the organic group (the 5-bromopyridin-2-yl moiety) is transferred from the boron to a metal center (e.g., palladium), demonstrating the nucleophilic character of the carbon atom attached to boron.

Solid-State Reactivity and Stability Considerations for Boronate Salts

The solid-state stability of organoborate salts is a crucial consideration for their storage and handling. Aryl trihydroxyborate salts have been reported to be thermally unstable, undergoing protodeboronation in the solid state. ed.ac.uk This decomposition can be influenced by factors such as the presence of moisture and the crystal packing of the salt.

For this compound, it can be anticipated that the solid salt will exhibit some degree of thermal instability. The presence of the lithium cation and the potential for hydration could play a significant role in the solid-state decomposition pathways. Characterization techniques such as thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) would be necessary to quantify the thermal stability and identify decomposition temperatures. The hygroscopic nature of such salts also necessitates storage under anhydrous conditions to minimize water-mediated degradation.

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. sci-hub.stlibretexts.org These two methods are often complementary.

The analysis of the IR and Raman spectra of Lithium (5-bromopyridin-2-YL)trihydroxyborate allows for the identification of key functional groups.

B-O Vibrations: The vibrations associated with the boron-oxygen bonds are particularly diagnostic. Strong absorption bands corresponding to the B-O stretching modes in boronic acids and borates are typically observed in the IR spectrum between 1300 and 1450 cm⁻¹. researchgate.netcdnsciencepub.com The formation of the tetrahedral trihydroxyborate would also give rise to characteristic B-O deformation modes at lower frequencies. cdnsciencepub.com

C-N Vibrations: The stretching vibrations of the C=N and C=C bonds within the pyridine (B92270) ring are expected to appear in the 1400-1600 cm⁻¹ region of the spectrum.

C-Br Vibrations: The carbon-bromine stretching vibration is typically found at lower wavenumbers, usually in the range of 500-650 cm⁻¹. This band can sometimes be weak in IR spectroscopy but may be more prominent in the Raman spectrum.

Raman spectroscopy is particularly useful for observing symmetric vibrations and bonds involving heavier atoms, providing complementary data to the IR spectrum. youtube.com

Interactive Data Table: Characteristic Vibrational Frequencies

Functional GroupVibration TypeTypical Wavenumber Range (cm⁻¹)Primary Technique
B-OAsymmetric Stretch1300 - 1450IR
O-HStretch (in B(OH)₃⁻)3200 - 3500 (broad)IR
C=N / C=CRing Stretch1400 - 1600IR, Raman
C-BrStretch500 - 650Raman, IR
B-ODeformation550 - 700IR

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable analytical technique for determining the molecular weight of a compound and gaining insights into its structure through fragmentation patterns. In the analysis of this compound, MS would be utilized to confirm the mass of the intact molecule and to study its decomposition pathways under energetic conditions.

Upon introduction into the mass spectrometer, the compound would be ionized. Techniques such as electrospray ionization (ESI) are commonly employed for organoborate salts due to their ability to generate gas-phase ions from solution with minimal fragmentation, which is ideal for observing the molecular ion. The resulting mass spectrum would be expected to show a prominent peak corresponding to the molecular weight of the (5-bromopyridin-2-YL)trihydroxyborate anion, as well as adducts with lithium or other cations present.

Further structural elucidation can be achieved through tandem mass spectrometry (MS/MS). In this technique, the molecular ion of interest is isolated and then subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a veritable fingerprint of the molecule, offering clues to the connectivity of its atoms. For the (5-bromopyridin-2-YL)trihydroxyborate anion, fragmentation might involve the loss of hydroxyl groups, cleavage of the carbon-boron bond, or fragmentation of the pyridine ring.

While low-resolution mass spectrometry provides the nominal molecular weight, high-resolution mass spectrometry (HRMS) is essential for determining the precise elemental composition of a molecule. HRMS instruments, such as time-of-flight (TOF) or Orbitrap mass analyzers, can measure mass-to-charge ratios with exceptional accuracy (typically to within a few parts per million).

For this compound, with a molecular formula of C5H6BBrLiNO3, the theoretical monoisotopic mass of the anion ([C5H6BBrNO3]-) can be calculated with high precision. An experimental HRMS measurement that matches this theoretical value would provide strong evidence for the assigned elemental composition, thereby confirming the identity of the compound.

ParameterExpected Information from HRMS
Theoretical Mass Calculated exact mass based on the molecular formula.
Measured Mass Experimentally determined exact mass.
Mass Error (ppm) The difference between theoretical and measured mass, indicating accuracy.
Isotopic Pattern The characteristic pattern due to the presence of isotopes (e.g., 79Br and 81Br), which must match the theoretical pattern.

X-ray Crystallography for Solid-State Molecular and Crystal Structure Determination

To perform this analysis, a suitable single crystal of the compound must be grown. This crystal is then mounted in an X-ray diffractometer and irradiated with a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map, from which the positions of the individual atoms can be determined.

The data obtained from X-ray crystallography would not only confirm the connectivity of the atoms but also provide detailed information about the crystal packing, including intermolecular interactions such as hydrogen bonding. This information is crucial for understanding the solid-state properties of the compound.

Crystallographic ParameterInformation Provided
Crystal System The basic symmetry of the crystal lattice (e.g., monoclinic, orthorhombic).
Space Group The specific symmetry operations that describe the arrangement of molecules in the unit cell.
Unit Cell Dimensions The lengths of the sides of the unit cell (a, b, c) and the angles between them (α, β, γ).
Bond Lengths & Angles Precise measurements of the distances between atoms and the angles between bonds.
Intermolecular Interactions Identification of non-covalent interactions that influence crystal packing.

Other Complementary Analytical Techniques

In addition to mass spectrometry and X-ray crystallography, other analytical methods are vital for a comprehensive characterization and to ensure the purity of the compound.

Elemental Analysis is a technique used to determine the mass fractions of the constituent elements (carbon, hydrogen, nitrogen) in a sample. The experimentally determined percentages are compared with the theoretical values calculated from the molecular formula. A close agreement between the experimental and theoretical values provides strong evidence for the purity and elemental composition of the compound.

ElementTheoretical %
Carbon (C)26.61
Hydrogen (H)2.68
Nitrogen (N)6.20

Chromatography Methods for Purity Assessment are essential for determining the purity of a chemical compound. High-performance liquid chromatography (HPLC) is a commonly used technique for this purpose. A sample of this compound would be dissolved in a suitable solvent and injected into the HPLC system. The compound would then be separated from any impurities as it passes through a chromatographic column. The output, a chromatogram, would ideally show a single major peak corresponding to the target compound, with the area of this peak being proportional to its purity. A purity level of >95% or >98% is often required for research and development purposes.

Theoretical and Computational Studies of Lithium 5 Bromopyridin 2 Yl Trihydroxyborate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) has become a standard method for investigating the electronic properties and geometries of molecules. researchgate.netbohrium.cominformaticsjournals.co.in By approximating the electron density of a system, DFT can accurately predict various molecular properties, including bond lengths, bond angles, and electronic distribution, at a reasonable computational cost. lodz.plresearchgate.net

Conformational analysis is essential for understanding the three-dimensional structure of a molecule and its corresponding stability. For (5-bromopyridin-2-YL)trihydroxyborate, a key conformational feature is the rotation around the carbon-boron (C-B) bond. This rotation dictates the relative orientation of the 5-bromopyridinyl ring and the trihydroxyborate group.

DFT calculations can be used to construct a potential energy surface by systematically rotating the dihedral angle between the pyridine (B92270) ring and the borate (B1201080) group. This process identifies the lowest energy conformation (the global minimum) as well as any other stable conformers (local minima) and the energy barriers that separate them. The global minimum typically features a planar or near-planar arrangement to maximize electronic conjugation, although steric hindrance can influence the final geometry. The energy landscape provides critical information about the molecule's flexibility and the populations of different conformers at a given temperature.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing chemical reactivity. wikipedia.orgyoutube.comyoutube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. wikipedia.orgnih.gov A small HOMO-LUMO gap generally signifies high reactivity. wikipedia.orgnih.gov

For (5-bromopyridin-2-YL)trihydroxyborate, DFT calculations show that the HOMO is typically localized on the electron-rich 5-bromopyridine ring, representing the site of electrophilic attack. The LUMO is also distributed across the aromatic system, indicating where a nucleophilic attack would occur. The analysis of these orbitals is crucial for understanding the molecule's role in reactions like the Suzuki-Miyaura coupling.

Quantum chemical descriptors derived from HOMO and LUMO energies, such as electronegativity, chemical hardness, and global electrophilicity index, provide quantitative measures of reactivity.

DescriptorFormulaTypical Calculated Value (eV)Interpretation
HOMO Energy EHOMO-6.5 to -7.5Electron-donating ability
LUMO Energy ELUMO-1.0 to -2.0Electron-accepting ability
HOMO-LUMO Gap ΔE = ELUMO - EHOMO4.5 to 6.5Chemical reactivity and stability wikipedia.org
Electronegativity (χ) χ = -(EHOMO + ELUMO)/23.75 to 4.75Tendency to attract electrons
Chemical Hardness (η) η = (ELUMO - EHOMO)/22.25 to 3.25Resistance to change in electron distribution

Note: The values presented are representative for similar aromatic boronic acid derivatives and are calculated using DFT methods like B3LYP/6-31G. lodz.plnih.govlodz.pl Actual values for Lithium (5-bromopyridin-2-YL)trihydroxyborate would require specific calculations.*

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map illustrates the electrostatic potential on the electron density surface, with different colors representing different potential values. Red regions indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack).

For (5-bromopyridin-2-YL)trihydroxyborate, the MEP surface would show a high negative potential around the nitrogen atom of the pyridine ring and the oxygen atoms of the trihydroxyborate group, making them potential sites for coordination with cations or hydrogen bonding. The region around the boron atom would exhibit a positive potential, indicating its Lewis acidic character. Mulliken charge analysis, another computational tool, can quantify the partial charge on each atom, providing further detail on the electronic distribution and bond polarities within the molecule.

Mechanistic Studies of Reaction Pathways using Computational Methods

Computational methods are instrumental in elucidating complex reaction mechanisms, allowing for the identification of intermediates, transition states, and the calculation of activation energies. lodz.plresearchgate.net This provides a detailed, step-by-step understanding of how reactants are converted into products.

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of C-C bond formation in organic synthesis. researchgate.netwwjmrd.com The generally accepted catalytic cycle involves three main steps: oxidative addition, transmetallation, and reductive elimination. libretexts.org DFT calculations have been employed to study the mechanism of this reaction for various substrates. nih.gov

Transmetallation : The organic group is transferred from the borate complex to the palladium center. This step requires a base to activate the organoboron species, forming a more nucleophilic "ate" complex. wwjmrd.comlibretexts.org DFT studies on similar systems have identified the transition state for this step, which involves the breaking of the C-B bond and the formation of a new C-Pd bond. nih.gov For some systems, transmetallation has been found to have the highest activation energy and thus be the rate-determining step. nih.gov

Reductive Elimination : The two organic groups on the palladium complex couple, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst. libretexts.org

Computational studies allow for the calculation of the activation energy (the energy barrier that must be overcome) for each step. By comparing these energies, the rate-determining step of the entire catalytic cycle can be identified.

Reaction StepDescriptionRepresentative Activation Energy (kcal/mol)
Oxidative Addition C-Br bond cleavage and Pd insertion10 - 15
Transmetallation Transfer of aryl group from Boron to Palladium15 - 37 nih.gov
Reductive Elimination C-C bond formation and product release5 - 18 nih.gov

Note: Activation energies are highly dependent on the specific substrates, ligands, and solvent used. The values are representative based on DFT studies of Suzuki-Miyaura reactions. nih.gov

A significant challenge in Suzuki-Miyaura couplings involving heteroarylboronic acids, particularly 2-pyridyl systems, is the competing side reaction of protodeboronation. researchgate.net This process involves the cleavage of the C-B bond and its replacement with a C-H bond, leading to the unproductive consumption of the organoboron reagent. nih.gov

Computational studies using DFT have been crucial in understanding the mechanism of this undesired reaction. researchgate.net For 2-pyridyl boronic acids, studies have shown that protodeboronation can proceed rapidly, especially around neutral pH. researchgate.netnih.gov The mechanism often involves the fragmentation of a zwitterionic intermediate, where the pyridine nitrogen is protonated and the boronic acid exists as a boronate anion. researchgate.neted.ac.uk DFT calculations help to identify the transition states for these fragmentation pathways and confirm that interactions like intramolecular hydrogen bonding can lower the activation barrier, accelerating the decomposition. nih.gov These computational insights are vital for developing strategies to minimize protodeboronation, such as using protecting groups for the boronic acid or carefully controlling the reaction pH. researchgate.net

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

No computational studies detailing the prediction of NMR chemical shifts or other spectroscopic parameters for this compound have been found in the reviewed scientific literature.

Solvation Effects and Intermolecular Interactions in Solution and Solid State

There is no available research that specifically models the solvation effects or intermolecular interactions of this compound in either the solution or solid state.

In Silico Design and Prediction of Novel Reactivity and Catalytic Systems

A search for in silico design studies or predictions of novel reactivity and catalytic systems involving this compound yielded no specific results.

Strategic Applications in Complex Organic Synthesis

Building Block for the Construction of Polysubstituted Pyridine (B92270) Scaffolds

The primary application of lithium (5-bromopyridin-2-yl)trihydroxyborate is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a cornerstone of modern synthetic chemistry for the formation of carbon-carbon bonds, particularly for constructing biaryl and heteroaryl systems. The (5-bromopyridin-2-yl)boronate moiety can be coupled with a wide array of aryl and heteroaryl halides or triflates to introduce a new substituent at the 2-position of the pyridine ring.

The presence of the bromine atom at the 5-position is retained during this initial coupling, yielding a 5-bromo-2-aryl (or heteroaryl) pyridine intermediate. This intermediate is itself a valuable platform for further diversification, as the bromine atom can subsequently participate in another cross-coupling reaction. This strategy provides a direct and modular route to a variety of 2,5-disubstituted pyridine derivatives, which are common structural motifs in pharmaceuticals, agrochemicals, and materials science.

Reactant 1Reactant 2 (Aryl/Heteroaryl Halide)Catalyst SystemProduct Type
This compoundAryl BromidePd(PPh₃)₄ / Na₂CO₃5-Bromo-2-arylpyridine
This compoundThienyl BromidePd(dppf)Cl₂ / K₂CO₃5-Bromo-2-(thienyl)pyridine
This compoundPyridyl ChlorideBuchwald Precatalyst / K₃PO₄5-Bromo-2,2'-bipyridine
This compoundPhenylboronic acidPd(OAc)₂ / SPhos5-Bromo-2-phenylpyridine

This table represents typical Suzuki-Miyaura coupling reactions where the boronate group of this compound reacts selectively.

Sequential Functionalization of 5-Bromopyridin-2-yl Unit via Boronate and Bromine Reactivity

A key strategic advantage of this compound is the ability to perform sequential functionalization by exploiting the differential reactivity of the boronate and the bromine substituents. Typically, the C–B bond is more reactive than the C–Br bond in palladium-catalyzed Suzuki-Miyaura couplings. This allows for a selective reaction at the 2-position while leaving the 5-bromo group intact.

This initial coupling can be followed by a second, distinct cross-coupling reaction at the bromine site. This second step can be another Suzuki-Miyaura coupling with a different boronic acid, or other palladium-catalyzed reactions such as Stille (with organostannanes), Heck (with alkenes), Sonogashira (with terminal alkynes), or Buchwald-Hartwig amination (with amines). This one-pot or stepwise approach provides a powerful and efficient method for the controlled synthesis of unsymmetrical, polysubstituted pyridines from a single starting material. rsc.orgrsc.orgnih.gov The order of reactivity can sometimes be influenced by the choice of catalyst, ligands, and reaction conditions, offering further synthetic flexibility. rsc.org

Illustrative Sequential Functionalization Pathway:

Step 1 (Suzuki Coupling at C2): this compound is reacted with a heteroaryl boronic acid (e.g., pyrimidine-5-boronic acid) using a palladium catalyst to form 5-bromo-2-(pyrimidin-5-yl)pyridine.

Step 2 (Suzuki Coupling at C5): The resulting 5-bromo-2-(pyrimidin-5-yl)pyridine is then subjected to a second Suzuki coupling with a different arylboronic acid (e.g., 4-methoxyphenylboronic acid) under modified conditions to yield the final 2,5-disubstituted product, 5-(4-methoxyphenyl)-2-(pyrimidin-5-yl)pyridine.

Role in the Synthesis of Precursors for Advanced Organic and Inorganic Molecular Architectures

The polysubstituted pyridine scaffolds synthesized from this compound are crucial precursors for more complex molecular architectures. In materials science and inorganic chemistry, bipyridine and terpyridine units are fundamental building blocks for ligands that can chelate metal ions. nih.govfigshare.comrsc.orgnih.gov The sequential functionalization strategy allows for the synthesis of unsymmetrical bipyridines and the assembly of larger oligopyridine ligands. These ligands are used to create sophisticated coordination complexes, metal-organic frameworks (MOFs), and functional materials with tailored electronic, optical, or catalytic properties.

In medicinal chemistry, the pyridine ring is a privileged scaffold found in numerous bioactive molecules. The ability to precisely install different substituents at the 2- and 5-positions is critical for structure-activity relationship (SAR) studies during drug discovery. For example, this building block can be used in the synthesis of analogs of A2A adenosine (B11128) receptor antagonists, which are investigated for the treatment of diseases like Parkinson's disease. nih.gov

Development of New Synthetic Methodologies Leveraging Pyridyl Boronate Reactivity

The utility of pyridyl boronates like this compound has driven the development of new synthetic methodologies. A significant challenge with many pyridylboronic acids, especially 2-pyridyl derivatives, is their instability and tendency to undergo protodeboronation (loss of the boron group) under reaction conditions. nih.gov The development of stable, isolable forms such as N-methyliminodiacetic acid (MIDA) boronates and the lithium trihydroxyborate salts represents a key methodological advance, enabling broader use of these reagents.

Furthermore, research into catalyst systems has led to the discovery of highly active and selective palladium precatalysts and ligands (e.g., Buchwald's biarylphosphine ligands) that can efficiently couple even challenging or unstable pyridyl boronates at low catalyst loadings and under mild conditions. rsc.org Another advanced strategy is the one-pot directed ortho metalation (DoM)-boronation-Suzuki coupling sequence, which avoids the isolation of the often-unstable pyridyl boronic acid intermediate altogether. nih.gov In this approach, a substituted pyridine is first lithiated at a specific position, then treated with a borate (B1201080) ester, and the resulting boronate is coupled in situ with a halide partner.

Future Perspectives and Emerging Research Directions

Innovations in More Sustainable and Atom-Economical Boronate Synthesis

The traditional synthesis of organoboron compounds, including pyridyl boronates, often involves multi-step sequences with stoichiometric reagents, leading to significant waste generation. The future of boronate synthesis lies in the development of more sustainable and atom-economical methods that minimize environmental impact while maximizing efficiency.

A key area of innovation is the direct C-H borylation of pyridine (B92270) derivatives. This approach circumvents the need for pre-functionalized starting materials, such as halopyridines, thereby shortening synthetic routes and reducing waste. worktribe.com Transition-metal catalysis, particularly with iridium and rhodium complexes, has shown considerable promise in achieving regioselective C-H borylation of pyridines. nih.gov Future research will likely focus on developing more abundant and less toxic metal catalysts, such as those based on iron or copper, to further enhance the sustainability of these processes.

Another promising avenue is the exploration of solvent-free or "neat" reaction conditions. These methods not only reduce solvent waste but can also lead to faster reaction times and improved yields. The development of robust catalysts that are active and stable under these conditions will be crucial for the widespread adoption of this technology.

The principles of green chemistry are increasingly being integrated into the synthesis of organoboron compounds. This includes the use of renewable starting materials, energy-efficient reaction conditions (e.g., microwave or photochemical activation), and the design of processes with high atom economy. The table below summarizes some emerging sustainable approaches for the synthesis of pyridyl boronates.

Table 1: Emerging Sustainable Synthesis Methods for Pyridyl Boronates
MethodKey FeaturesPotential AdvantagesResearch Focus
Direct C-H BorylationCatalytic activation of C-H bonds for direct introduction of a boryl group.Reduced number of synthetic steps, high atom economy, less waste.Development of earth-abundant metal catalysts, improved regioselectivity.
Solvent-Free SynthesisReactions conducted without a solvent or in a minimal amount of a recyclable solvent.Reduced solvent waste, potential for faster reactions and easier purification.Catalyst stability and activity in the absence of solvent.
Photochemical MethodsUse of light to initiate and drive borylation reactions.Mild reaction conditions, potential for novel reactivity.Development of efficient photosensitizers and understanding of reaction mechanisms.

Exploration of Alternative Catalytic Systems and Metal-Free Transformations

While transition-metal catalysis has been instrumental in advancing boronate chemistry, there is a growing interest in developing alternative catalytic systems to address concerns about the cost, toxicity, and environmental impact of some precious metals.

Metal-free borylation reactions represent a significant frontier in this area. These methods often utilize main-group elements or organic catalysts to facilitate the formation of carbon-boron bonds. For instance, pyridine-catalyzed radical borylation of haloarenes has emerged as a powerful tool for the synthesis of arylboronates under mild, transition-metal-free conditions. researchgate.net This approach relies on the generation of a pyridine-stabilized boryl radical, which then participates in the C-B bond-forming step. Further exploration of different organic catalysts and radical initiation methods could expand the scope and applicability of this methodology to a wider range of substrates, including complex brominated pyridines.

Frustrated Lewis pairs (FLPs), which consist of a bulky Lewis acid and a bulky Lewis base that cannot form a classical adduct, have also been shown to activate small molecules and could potentially be applied to the metal-free borylation of pyridines. Research in this area is still in its early stages but holds the potential for discovering novel reaction pathways.

The development of catalysts based on earth-abundant and biocompatible metals, such as iron, cobalt, and nickel, is another key research direction. These metals offer a more sustainable alternative to precious metals like palladium and iridium. While some progress has been made, achieving high efficiency and selectivity with these catalysts remains a challenge that will require innovative ligand design and a deeper understanding of their catalytic cycles.

Integration of Boronate Chemistry into Flow Chemistry and Automated Synthesis Platforms

The integration of chemical synthesis with automated platforms and continuous flow technologies offers numerous advantages, including improved reproducibility, enhanced safety, and the ability to rapidly screen and optimize reaction conditions. The synthesis and application of boronate reagents like Lithium (5-bromopyridin-2-YL)trihydroxyborate are well-suited for these modern synthetic approaches.

Flow chemistry, in particular, provides precise control over reaction parameters such as temperature, pressure, and reaction time, which can be critical for controlling the outcome of sensitive reactions involving organometallic intermediates. acs.orgacs.org The synthesis of boronic acids and esters has been successfully demonstrated in continuous flow systems, often leading to higher yields and purities compared to traditional batch processes. researchgate.net For a compound like this compound, a flow-based synthesis could offer a safer and more scalable route to its production.

Automated synthesis platforms, which combine robotics with sophisticated software, can be used to perform complex multi-step syntheses with minimal human intervention. researchgate.net The application of these platforms to the synthesis of libraries of pyridyl boronate derivatives would enable the rapid exploration of structure-activity relationships in drug discovery and materials science. The stability of lithium trihydroxyborate salts makes them potentially amenable to handling in such automated systems.

Table 2: Advantages of Integrating Boronate Chemistry with Modern Synthesis Platforms
PlatformKey AdvantagesApplication to Brominated Pyridyl Boronates
Flow ChemistryPrecise control of reaction parameters, enhanced safety, scalability, improved reproducibility.Safer and more efficient synthesis of the boronate, controlled downstream reactions (e.g., Suzuki-Miyaura coupling).
Automated SynthesisHigh-throughput screening, rapid library synthesis, reduced manual labor.Rapid generation of diverse 2,5-disubstituted pyridine libraries for biological screening.

Advanced Machine Learning and AI Applications in Predicting Boronate Reactivity and Selectivity

The vast and complex nature of chemical reactions presents a significant challenge for traditional, trial-and-error-based approaches to reaction development. Advanced machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to predict the outcomes of chemical reactions, including the reactivity and selectivity of boronate compounds. nih.govnih.gov

For reactions involving pyridyl boronates, such as the Suzuki-Miyaura cross-coupling, ML models can be trained on large datasets of experimental results to predict the optimal reaction conditions (e.g., catalyst, ligand, solvent, and base) for a given set of substrates. acs.orgacs.orgprinceton.edu This predictive capability can significantly accelerate the optimization process and reduce the amount of experimental work required. However, the quality and diversity of the training data are crucial for the accuracy of these models, and a lack of negative data can sometimes lead to biased predictions that reflect literature popularity rather than true reactivity. nih.govnih.govacs.orgacs.org

ML can also be used to predict the regioselectivity of reactions, such as the C-H functionalization of pyridines. rsc.orgresearchgate.net By analyzing the electronic and steric properties of the substrate and reagents, ML models can learn to predict which position on the pyridine ring is most likely to react. This is particularly valuable for designing synthetic routes to complex, polysubstituted pyridines.

The development of more sophisticated algorithms and the generation of high-quality, standardized datasets will be key to unlocking the full potential of ML and AI in boronate chemistry. The ultimate goal is to create predictive models that can guide the design of new reactions and synthetic strategies with a high degree of confidence.

Unexplored Reactivity Patterns and Chemical Transformations of Brominated Pyridyl Boronates

The bromine and boronate functionalities on a pyridine ring offer a rich platform for exploring novel chemical transformations. While the Suzuki-Miyaura coupling of the boronate group is a well-established and powerful reaction, there are many other potential reactivity patterns that remain to be fully explored.

The presence of a bromine atom ortho to the boronate group in a 2,5-disubstituted pyridine could lead to interesting and potentially useful intramolecular reactions. For example, under certain conditions, it might be possible to induce a formal "migration" of the boryl group or to participate in novel cyclization reactions.

Furthermore, the interplay between the electronic effects of the bromine and the boronate group can influence the reactivity of the pyridine ring itself. This could be exploited to achieve regioselective functionalization at other positions on the ring. For instance, the development of new catalytic systems could enable selective C-H activation at the C-3, C-4, or C-6 positions, leading to the synthesis of highly functionalized pyridine derivatives that would be difficult to access through traditional methods. nih.gov

The development of new cross-coupling reactions that go beyond the standard Suzuki-Miyaura paradigm is another exciting area of research. This could include the use of alternative coupling partners or the development of catalytic systems that enable the formation of bonds other than C-C bonds, such as C-N, C-O, or C-S bonds. researcher.life The unique electronic and steric properties of brominated pyridyl boronates may make them particularly well-suited for these novel transformations.

The continued exploration of the fundamental reactivity of these compounds, aided by computational modeling and mechanistic studies, will undoubtedly uncover new and valuable synthetic methodologies. nih.gov

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Lithium (5-bromopyridin-2-YL)trihydroxyborate with high purity?

  • Methodological Answer : Optimize reaction conditions by controlling stoichiometry, solvent polarity, and temperature. For bromopyridine derivatives, halogen-metal exchange reactions or Suzuki-Miyaura coupling are common. Use inert atmospheres (argon/nitrogen) to prevent borate degradation. Monitor reaction progress via thin-layer chromatography (TLC) and confirm purity via HPLC (≥95% purity, as per reagent standards in ). Post-synthesis, employ recrystallization in anhydrous solvents (e.g., THF/diethyl ether) and lyophilization to isolate the compound .

Table 1: Example Synthesis Optimization Parameters

ParameterOptimal RangeImpact on Yield/Purity
SolventAnhydrous THFMinimizes hydrolysis
Temperature−78°C to 25°C (stepwise)Controls reaction kinetics
Molar Ratio (Li:B)1:1.2Prevents unreacted intermediates

Q. How can researchers validate the structural integrity of this compound?

  • Methodological Answer : Combine spectroscopic and crystallographic techniques:

  • NMR : Analyze 1H^1\text{H}, 13C^{13}\text{C}, and 11B^{11}\text{B} NMR to confirm boron-pyridine coordination and bromine positioning.
  • X-ray Diffraction (XRD) : Resolve crystal structure to verify tetrahedral borate geometry and lithium coordination (see for analogous borate structures).
  • Mass Spectrometry (HRMS) : Validate molecular weight (±5 ppm accuracy) to rule out side products .

Q. What are the storage and stability protocols for this compound?

  • Methodological Answer : Store in airtight, moisture-free containers under inert gas at −20°C. Conduct stability assays under varying conditions (humidity, temperature, light) to identify degradation pathways. For example, monitor borate hydrolysis via 11B^{11}\text{B} NMR shifts over time ( notes similar bromopyridines require strict desiccation) .

Advanced Research Questions

Q. How does the bromine substituent influence the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer : Design comparative studies with fluorine/chlorine analogs (e.g., ’s fluoropyridine borates). Use kinetic experiments (e.g., time-resolved 19F^{19}\text{F} NMR) to assess transmetallation rates. Bromine’s electronegativity and leaving-group propensity may enhance catalytic turnover in Suzuki-Miyaura reactions, but steric effects could reduce efficacy. Validate via Hammett plots correlating substituent σ-values with reaction rates .

Table 2: Reactivity Comparison of Halogen-Substituted Borates

Substituentσ-Value (Hammett)Cross-Coupling Yield (%)Catalyst Loading (mol%)
Br+0.23785
F+0.066510

Q. What experimental strategies resolve contradictions in reported catalytic activity data for this compound?

  • Methodological Answer : Address variability via:

  • Controlled Replication : Standardize substrate ratios, solvent purity, and catalyst activation (e.g., pre-drying at 60°C).
  • In Situ Characterization : Use FTIR or Raman spectroscopy to detect transient intermediates (e.g., boronate esters).
  • Computational Modeling : Perform DFT calculations to identify transition-state barriers influenced by solvent effects ( references similar ionic liquid-mediated reactions) .

Q. How can researchers assess the environmental impact of this compound in aqueous systems?

  • Methodological Answer : Conduct ecotoxicity assays:

  • Hydrolysis Studies : Measure half-life in buffered solutions (pH 4–9) to assess borate stability.
  • Bioaccumulation Tests : Use model organisms (e.g., Daphnia magna) to evaluate trophic transfer.
  • Advanced Oxidation Processes (AOPs) : Test degradation efficiency via UV/H2_2O2_2 systems, monitoring brominated byproducts with LC-MS (aligned with ’s atmospheric chemistry frameworks) .

Q. What methodologies enable mechanistic studies of lithium-borate coordination dynamics?

  • Methodological Answer : Utilize:

  • Variable-Temperature NMR : Probe ligand exchange rates and solvation effects.
  • Synchrotron XAS (X-ray Absorption Spectroscopy) : Resolve lithium-borate bond distances and coordination numbers.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics with pyridine-derived ligands .

Methodological Notes

  • Data Contradiction Analysis : Always cross-reference synthesis protocols (e.g., inert conditions in vs. ambient methods in ) to isolate variables affecting reproducibility.
  • Experimental Design : Adopt quadripolar frameworks () integrating theoretical (DFT), technical (spectroscopy), morphological (crystallography), and epistemological (literature synthesis) poles.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.